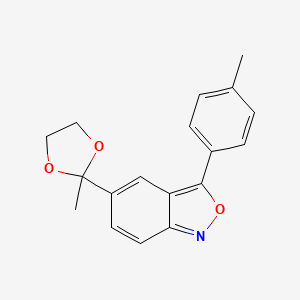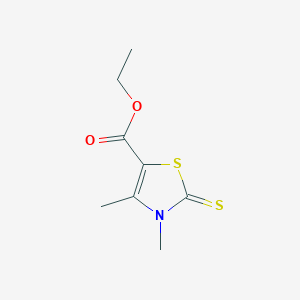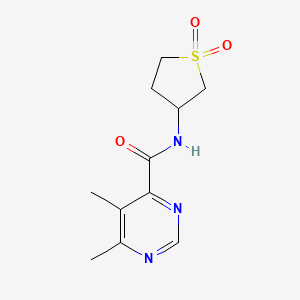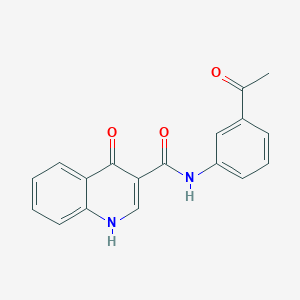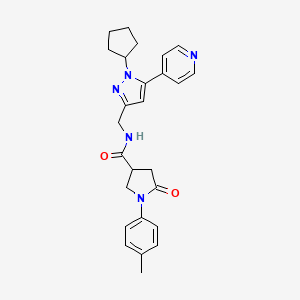
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, leveraging the reactivity of different functional groups to construct complex molecules efficiently. For instance, similar compounds have been synthesized through reactions involving malonamide, aldehyde, and malononitrile in water, utilizing triethylamine as a base at room temperature, characterized by techniques such as FT-IR, NMR, and X-ray diffraction (Jayarajan et al., 2019). These methodologies highlight the versatility and adaptability of synthetic strategies in creating pyrazole and pyrrolidine derivatives.
Molecular Structure Analysis
The molecular structure of similar compounds is elucidated using advanced spectroscopic and crystallographic techniques, providing insights into their conformation, bonding, and interactions. The molecular docking studies of certain compounds reveal significant interactions near the binding sites of biological targets, suggesting their potential inhibitory activities (Jayarajan et al., 2019). These findings are crucial for understanding the structural basis of the compound's function and its potential applications in medicinal chemistry.
科学的研究の応用
Antibacterial Activity
Research has demonstrated the synthesis of pyrazolopyridine derivatives, including compounds structurally related to "N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide," showing moderate to good antibacterial activity against a range of Gram-positive and Gram-negative bacteria. These findings suggest potential applications in developing new antibacterial agents (Panda, Karmakar, & Jena, 2011).
Glycine Transporter Inhibition
Another study identified a compound with a similar molecular structure as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. This suggests the compound's potential utility in central nervous system disorders by modulating glycine levels, thereby affecting neurotransmission (Yamamoto et al., 2016).
Luminescence Properties and Binding Characteristics
A novel aromatic carboxylic acid derivative, structurally akin to the discussed compound, exhibited significant luminescence properties. This study also delved into its binding characteristics with bovine serum albumin (BSA), indicating potential applications in bioimaging and diagnostic fields (Tang, Tang, & Tang, 2011).
Antifungal Activity
N-(Substituted pyridinyl) derivatives, closely related to the compound , have shown moderate antifungal activities against various phytopathogenic fungi. This suggests its potential application in agriculture as a fungicide to protect crops from fungal diseases (Wu et al., 2012).
DNA Recognition and Gene Expression Control
Research into N-Methyl imidazole and N-methyl pyrrole-containing polyamides, similar in function to the compound discussed, shows these molecules can target specific DNA sequences in the minor groove of DNA. This capability suggests applications in controlling gene expression, with potential implications for treating diseases such as cancer (Chavda et al., 2010).
特性
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2/c1-18-6-8-22(9-7-18)30-17-20(14-25(30)32)26(33)28-16-21-15-24(19-10-12-27-13-11-19)31(29-21)23-4-2-3-5-23/h6-13,15,20,23H,2-5,14,16-17H2,1H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHQEIXASHAAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)
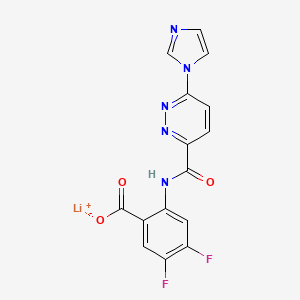
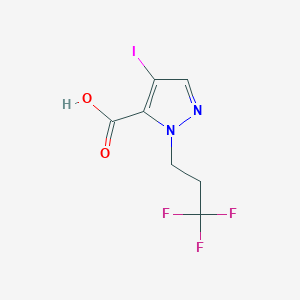
![N-[1-(benzyloxy)propan-2-yl]prop-2-enamide](/img/structure/B2495407.png)
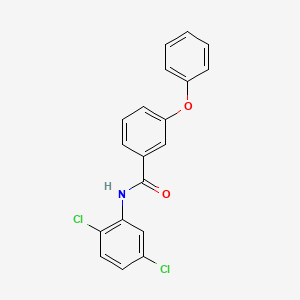
![5-Ethyl-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2495410.png)
